N-benzyl-5H-purin-6-amine

Description

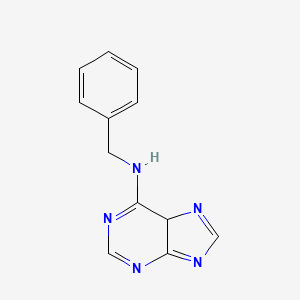

N-Benzyl-5H-purin-6-amine (CAS: 1214-39-7), also known as 6-Benzylaminopurine (6-BA), is a synthetic cytokinin widely used in plant biology and agriculture to promote cell division, delay senescence, and enhance yield . Its molecular formula is C₁₂H₁₁N₅, with a molecular weight of 225.26 g/mol. Structurally, it consists of a purine core substituted at the N6 position with a benzyl group (Figure 1). Key physical properties include:

- Melting Point: 229–233°C

- Density: 1.37 g/cm³

- Solubility: Sparingly soluble in water (~60 mg/L) but soluble in ethanol and acidic/alkaline solutions .

6-BA is stable under heat and light but degrades slowly in aqueous solutions. Its applications span horticulture, tissue culture, and crop management due to its ability to modulate plant growth hormones .

Properties

IUPAC Name |

N-benzyl-5H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCIUSDDROQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Protocol

The most documented method involves nucleophilic aromatic substitution using 6-chloropurine as the starting material. In a representative procedure from a patent, 6-chloropurine reacts with N-benzyl-1H-pyrrole-1-amine in aqueous isopropanol under acidic conditions (1% ether-HCl). The mixture is heated at 90°C for 4 hours , followed by alkalization with sodium carbonate (Na₂CO₃) and extraction with ethyl acetate. Purification via recrystallization from methanol yields N-benzyl-5H-purin-6-amine with a 46% yield .

Key Parameters:

-

Solvent: Aqueous isopropanol

-

Acid Catalyst: Ether-HCl

-

Temperature: 90°C

-

Workup: Ethyl acetate extraction, Na₂CO₃ alkalization

-

Purification: Recrystallization (methanol)

Limitations and Challenges

This method requires prolonged heating and yields moderate efficiency due to competing side reactions. The benzylamine nucleophile must be sufficiently reactive to displace the chloride at the C6 position, which can be hindered by steric or electronic factors.

Microwave-Assisted Synthesis

Accelerated Reaction Conditions

Microwave irradiation offers a rapid alternative. A protocol adapted from purine derivative synthesis involves reacting 6-chloropurine with benzylamine in water under 400W microwave irradiation at 100°C for 8 minutes . Sodium hydroxide (NaOH) is added to deprotonate the amine, enhancing nucleophilicity. The reaction is monitored by TLC, and the product is isolated via filtration or column chromatography.

Key Parameters:

-

Solvent: Water

-

Base: NaOH

-

Energy Source: Microwave (400W)

-

Reaction Time: 8 minutes

-

Purification: Flash chromatography (ethyl acetate/petroleum ether)

Advantages Over Conventional Heating

-

Yield Improvement: Microwave methods for analogous purine derivatives report yields up to 85–90% , though direct data for this compound requires further validation.

-

Green Chemistry: Water as a solvent reduces environmental impact.

-

Time Efficiency: Reaction completion in minutes versus hours.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

Critical Factors Influencing Yield

-

Solvent Polarity: Aqueous isopropanol in conventional methods may stabilize intermediates, while water in microwave synthesis facilitates rapid heating.

-

Catalysis: Acidic conditions (ether-HCl) in conventional methods vs. basic conditions (NaOH) in microwave protocols.

-

Temperature Control: Microwave irradiation ensures uniform heating, reducing decomposition risks.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C6 benzylamino group participates in nucleophilic substitution reactions. A key example involves displacement of the benzyl group under alkylation conditions:

Example Reaction:

N-Benzyl-5H-purin-6-amine reacts with alkyl halides (e.g., tert-butyl bromide) in dimethylformamide (DMF) or butanol with bases like DIPEA (N,N-diisopropylethylamine). For instance, heating with benzylamine at 120°C for 6.5 hours yields N-benzyl derivatives at the purine N7 position .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S<sub>N</sub>Ar | Benzylamine, DIPEA, butanol, 120°C | N-Benzyl-7-(tert-butyl)-7H-purin-6-amine | 64% |

Redox Transformations

The purine ring undergoes oxidation and reduction:

-

Oxidation : Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic conditions converts the amine to an N-oxide or purin-6-one derivatives .

-

Reduction : LiAlH<sub>4</sub> or NaBH<sub>4</sub> reduces imine intermediates to secondary amines .

Mechanistic Insight :

Oxidation likely proceeds via electrophilic attack on the electron-rich purine ring, while reduction targets carbonyl or imine moieties formed during prior reactions.

Dehydration and Rearrangement

Under acidic or thermal conditions, dehydration forms imines or enamines. Intramolecular rearrangements are observed, such as benzylamine migration to adjacent positions .

Example :

Heating in aqueous solution triggers intramolecular cyclization, yielding fused bicyclic structures .

Metal-Catalyzed Cross-Coupling

Transition metals (e.g., Pd, Cu) enable C–C bond formation. Suzuki-Miyaura couplings modify the benzyl group or purine ring .

Key Application :

Functionalization of the benzene ring via aryl halide intermediates expands structural diversity for biological testing .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The benzyl group’s para position undergoes substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions .

Reaction Dynamics :

Electron-withdrawing groups on the purine ring enhance reactivity by polarizing the C–N bond .

Regioselective Alkylation

Alkylation selectivity depends on reaction conditions:

-

Kinetic Control : Bulky tert-alkyl halides favor N7 substitution .

-

Thermodynamic Control : Prolonged heating shifts products to N9-substituted isomers .

Data Table :

| Alkylating Agent | Position | Conditions | Isomer Ratio (N7:N9) | Reference |

|---|---|---|---|---|

| tert-Butyl bromide | C6 | DMF, 80°C | 4:1 |

Stability and Degradation

Prolonged storage in polar solvents (e.g., DMSO) leads to hydrolysis or dimerization. Stabilizers like antioxidants are recommended for long-term storage .

Comparative Reactivity

This compound shows distinct reactivity compared to analogs:

Scientific Research Applications

Chemistry

N-benzyl-5H-purin-6-amine serves as a building block for synthesizing more complex purine derivatives. Its unique structure allows for modifications that can lead to new compounds with varied properties. Researchers utilize this compound in the development of novel synthetic pathways and materials .

Biology

In biological research, this compound is studied for its potential role in biochemical pathways involving purines. It has been shown to interact with enzymes that regulate nucleotide metabolism, influencing cellular processes such as DNA and RNA synthesis .

Key Biological Activities:

- Enzyme Modulation: The compound can inhibit or activate enzymes involved in purine metabolism, impacting cellular signaling and gene expression.

- Cytokinin Activity: Some derivatives have been investigated for their potential as cytokinins, which are crucial for plant growth and development .

Medicine

This compound is explored for its therapeutic effects , particularly in treating diseases related to purine metabolism. Its anticancer properties have been a focus of recent studies, where it has demonstrated the ability to reduce cell viability in various cancer cell lines by inducing apoptosis .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties:

- In Vitro Studies: The compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Mechanism of Action: It was found to inhibit specific pathways crucial for tumor growth and metastasis, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in nucleotide metabolism:

Mechanism of Action

The mechanism of action of N-benzyl-5H-purin-6-amine involves its interaction with specific molecular targets and pathways. In the context of stem cell research, it has been shown to promote the self-renewal of spermatogonial stem cells by increasing their proliferation rate. This effect is likely mediated through the activation of signaling pathways that regulate stem cell maintenance and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine derivatives with substitutions at the N6 or adjacent positions exhibit diverse biological and chemical properties. Below is a detailed comparison of N-benzyl-5H-purin-6-amine with analogous compounds:

N-Cyclohexyl-9H-purin-6-amine

- Structure : Cyclohexyl group at N6 (vs. benzyl in 6-BA) .

- Formula : C₁₁H₁₅N₅

- Molecular Weight : 217.27 g/mol .

- Biological Activity: Limited agricultural use; primarily studied for its affinity to adenosine receptors in medicinal chemistry .

N-(2-(1H-Imidazol-5-yl)ethyl)-9H-purin-6-amine

- Structure : Imidazole-containing ethyl chain at N6 .

- Formula : C₁₀H₁₁N₇

- Molecular Weight : 229.24 g/mol .

- Key Differences :

N-Allyl-N-(9H-purin-6-yl)amine

- Structure : Allyl group at N6 .

- Formula : C₈H₉N₅

- Molecular Weight : 175.19 g/mol .

- Key Differences :

8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine

- Structure : Complex substituents at C8 and N9 positions .

- Formula : C₁₈H₂₀IN₇O₂S

- Molecular Weight : 549.37 g/mol .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₁N₅ | 225.26 | Benzyl (N6) | 229–233 | Plant growth regulation |

| N-Cyclohexyl-9H-purin-6-amine | C₁₁H₁₅N₅ | 217.27 | Cyclohexyl (N6) | N/A | Receptor-binding studies |

| N-Allyl-N-(9H-purin-6-yl)amine | C₈H₉N₅ | 175.19 | Allyl (N6) | ~150 | Synthetic intermediate |

| 2-Azido-N-benzyl-7H-purin-6-amine | C₁₂H₁₁N₈ | 289.28 | Benzyl (N6), azide (C2) | N/A | Photolabile probes |

Q & A

Q. What experimental methods are recommended for synthesizing N-benzyl-5H-purin-6-amine?

A multistep synthesis approach is commonly employed. For example, a method adapted from similar purine derivatives involves cyclization of formamidine intermediates under basic conditions (e.g., aqueous KOH) to yield the purine core. Ethanol with catalytic aniline hydrochloride may serve as a solvent system for initial coupling reactions . Key steps include:

- Step 1 : Reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine to form a formamidine intermediate.

- Step 2 : Cyclization under strong basic conditions to generate the imidazole-carbonitrile precursor.

- Step 3 : Final treatment with triethyl orthoacetate and acetic anhydride, followed by ammonolysis to yield the target compound .

Q. How can researchers characterize the purity and structural identity of N-benzyl-5H-purin-6-amine?

- Chromatography : HPLC or TLC to assess purity, leveraging its solubility in methanol and acetonitrile .

- Spectroscopy : H/C NMR to confirm functional groups (e.g., benzyl and purine protons).

- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for precise structural determination .

- Melting Point : Reported range of 230–233°C serves as a preliminary purity indicator .

Q. What safety protocols are critical when handling N-benzyl-5H-purin-6-amine?

- Storage : Stable at 2–8°C; incompatible with strong oxidizers .

- Protective Equipment : Use gloves (nitrile), lab coats, and eye protection (R36/37/38: irritant to eyes/skin/respiratory system) .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-benzyl-5H-purin-6-amine?

- Catalyst Screening : Test alternatives to aniline hydrochloride (e.g., Lewis acids) for formamidine formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol to enhance cyclization efficiency .

- Temperature Control : Monitor exothermic steps (e.g., cyclization) to minimize side reactions.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions (e.g., NIST guidelines for melting point determination) .

- Batch Analysis : Compare multiple synthesis batches using DSC (differential scanning calorimetry) to identify polymorphic variations .

Q. What computational tools are suitable for analyzing the electronic structure of N-benzyl-5H-purin-6-amine?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., plant cytokinin receptors) .

- Crystallographic Refinement : Use SHELX suite for high-resolution electron density mapping .

Q. What mechanistic insights explain the regioselectivity of N-benzylation in purine derivatives?

- Nucleophilicity : The N6 position of purine is more nucleophilic than N9 due to resonance stabilization, favoring benzylation at N6 .

- Steric Effects : Bulky benzyl groups may disfavor substitution at sterically hindered positions (e.g., N7 or N9) .

Q. How can researchers validate the biological activity of N-benzyl-5H-purin-6-amine in plant cell cultures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.